REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][cH:8]1.[CH2:31]([Cl:32])[Cl:33].[CH:22]([N:23]([CH2:24][CH3:25])[CH:26]([CH3:27])[CH3:28])([CH3:29])[CH3:30].[Cl:9][c:10]1[c:11]([N+:19](=[O:20])[O-:21])[cH:12][c:13]([C:14](=[O:15])[Cl:16])[cH:17][cH:18]1>>[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:6][C:14]([c:13]2[cH:12][c:11]([N+:19](=[O:20])[O-:21])[c:10]([Cl:9])[cH:18][cH:17]2)=[O:15])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)c([N+](=O)[O-])c1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(Br)cc1)c1ccc(Cl)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |